

Advanced Characterization and In-Situ Generation of Dihydroxy-oxo-azanium ()

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Compound of Interest

Compound Name: Dihydroxy-oxo-azanium

CAS No.: 5265-81-6

Cat. No.: B14737712

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Executive Summary

Dihydroxy-oxo-azanium (IUPAC:

), commonly referred to in physical organic chemistry as the protonated nitric acid or the nitracidium ion, represents the critical, high-energy electrophilic precursor in aromatic nitration. [1][2] While often simplified in undergraduate texts as a transient species leading to the nitronium ion (

),

possesses distinct spectroscopic signatures and structural isomers that dictate the kinetics of nitration—a fundamental reaction in the synthesis of high-value Active Pharmaceutical Ingredients (APIs) and energetic materials.[1]

This technical guide moves beyond standard textbook definitions, providing a rigorous methodology for the controlled generation, stabilization, and spectroscopic characterization of in superacidic media.[1]

Part 1: Structural Theory & Mechanistic Role

The Equilibrium Paradox

In standard "mixed acid" nitration (sulfuric/nitric acid),

is the fleeting intermediate between neutral nitric acid and the active nitronium electrophile.[1]
Its lifetime is femtosecond-scale under standard conditions due to rapid dehydration.[1]

The Reaction Coordinate:

To characterize this species, we must arrest the dehydration step. This is achieved not by "synthesis" in the traditional sense, but by cryogenic stabilization in superacid media (e.g.,

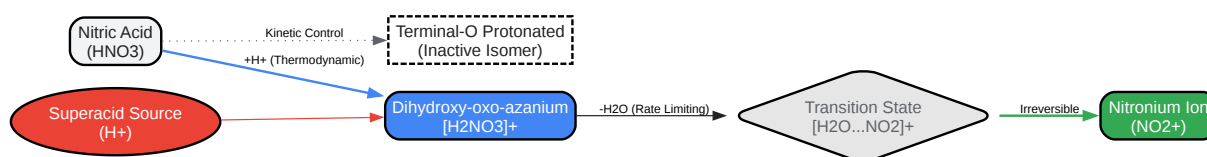
or

), where the activity of water is effectively zero and the nucleophilicity of the counter-ion is negligible.

Isomerism

Computational studies and isotopic labeling confirm two potential protonation sites:

- Terminal Oxygen Protonation: Yields a stable adduct, but not the reactive intermediate.
- Hydroxyl Oxygen Protonation (Reactive): Yields the gem-diol structure ().[1] This is the true **Dihydroxy-oxo-azanium** species capable of eliminating water to form



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Figure 1: Mechanistic pathway distinguishing the reactive **Dihydroxy-oxo-azanium** intermediate from inactive isomers and its conversion to the Nitronium electrophile.[1][3]

Part 2: Generation & Stabilization Protocols[1]

Safety Warning: The following protocols involve Superacids (Magic Acid, Fluoroantimonic acid). [1] These are extremely corrosive and react violently with moisture.[1] All operations must be performed in a PTFE/PFA-lined glovebox under inert Argon atmosphere.

Protocol A: Cryogenic Superacid Generation (For NMR/IR Characterization)

This method stabilizes

by preventing the elimination of water, allowing for static spectroscopic observation.[1]

Reagents:

- Nitric Acid (100%, fuming, anhydrous)[1]
- (Fluorosulfuric acid) or
(1:1 molar ratio)[1]
- (Sulfuryl chloride fluoride) as solvent/viscosity modifier.[1]

Step-by-Step Workflow:

- Preparation: Cool the NMR tube (PTFE-lined) to -78°C in a dry ice/acetone bath.
- Solvent Loading: Condense
into the tube to act as an inert diluent.
- Acid Loading: Slowly add the superacid (
) via a pre-cooled PTFE syringe.[1]
- Substrate Addition: Introduce anhydrous

dropwise with vigorous vortexing. The molar ratio of Superacid:HNO₃ should be > 2:1 to ensure full protonation.

- Observation: Maintain temperature below -60°C. At this temperature, the proton exchange is slow enough to observe the distinct

species before it dehydrates to

.

Protocol B: Reactive Flow Generation (For Kinetic Studies)

For drug development applications where reaction rates are critical,

is generated in a continuous flow micro-reactor.[1]

- Feed 1: Nitric Acid (98%) in Sulfuric Acid.[1]
- Feed 2: Substrate (Arene) in nitromethane.
- Mixing: T-junction mixer with residence time < 500 ms.
- Control: By adjusting the

concentration, one shifts the equilibrium.

◦ :

dominates (slow reaction).[1]

◦ :

dominates (fast reaction).[1]

Part 3: Characterization Data[1][4][5]

The identification of **Dihydroxy-oxo-azanium** relies on distinguishing it from the hydronium ion (

), the nitronium ion (

), and neutral nitric acid.[1]

Vibrational Spectroscopy (Raman/IR)

In superacidic media, the symmetry of the molecule changes from

(Nitric acid) to a lower symmetry upon protonation.[1]

Table 1: Key Vibrational Modes of Nitrogen Species in Acid Media

Species	Formula	Key Frequency ()	Assignment	Notes
Nitric Acid		1303	sym.[1] stretch	Reference standard
Dihydroxy-oxo-azanium		1100 - 1150	N-OH stretch	Broad band due to H-bonding
~2400	O-H stretch	Shifted due to positive charge		
Nitronium Ion		1400	Linear stretch	"Raman Silent" in IR, strong in Raman
Hydronium		1200	Umbrella bend	Byproduct of dehydration

Interpretation: The appearance of the band at ~1100-1150

in cryo-Raman spectra, concurrent with the absence of the sharp 1400

nitronium peak, confirms the stabilization of the protonated intermediate.[1]

Nuclear Magnetic Resonance (NMR)

NMR in superacid solvents (using external

capillary lock) provides the most definitive structural proof.[1]

Table 2: NMR Shift Data (in

at -70°C)

Nucleus	Chemical Shift (, ppm)	Multiplicity	Structural Insight
	13.0 - 13.5	Singlet (Broad)	Highly deshielded protons on oxygen.[1] Indicates rapid exchange even at low temp.
	-35 (approx)	Broad	Relative to (0 ppm).[1] Distinct from which appears at ~-185 ppm.
	-34.5	Singlet	Confirms the preservation of the N-O framework without cleavage.[1]

Note: As temperature increases from -70°C to -20°C, the

signal will broaden and shift toward the

value, indicating the onset of the dehydration equilibrium.[1]

Part 4: Critical Applications in Drug Development

Understanding the concentration of

versus

is vital for selectivity in Electrophilic Aromatic Substitution (EAS).[1]

- Selectivity Control:

- High

(Strong Acid): Leads to poly-nitration and lack of regioselectivity (e.g., dinitrotoluene formation).[1]

- High

(Weaker Acid/Buffered): The protonated species is a much weaker electrophile than the nitronium ion.[1] By tuning conditions to favor the azanium species, researchers can achieve mono-nitration on highly activated substrates (e.g., phenols, anilines) without over-reaction.[1]

- ** energetic Materials Synthesis:**

- In the synthesis of CL-20 or HMX, the specific "mixed acid" ratios are empirically tuned. Understanding that these ratios actually control the

ratio allows for rational process optimization rather than trial-and-error.

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